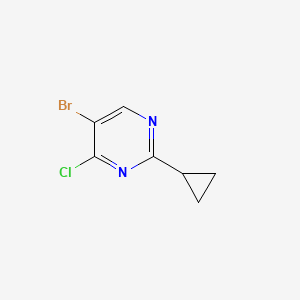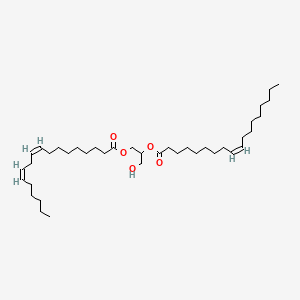
2-Chloro-6-phenylisonicotinoyl chloride
Overview
Description
2-Chloro-6-phenylisonicotinoyl chloride, also known as CPIC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is a derivative of isonicotinic acid, which is widely used in the pharmaceutical industry for the synthesis of various drugs. CPIC has been found to possess a range of biological and pharmacological properties, making it a promising compound for further research.
Mechanism of Action
2-Chloro-6-phenylisonicotinoyl chloride exerts its biological effects through various mechanisms, including the inhibition of key enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to possess potent antioxidant activity, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of 2-Chloro-6-phenylisonicotinoyl chloride is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges in certain applications.
Future Directions
There are several potential future directions for research on 2-Chloro-6-phenylisonicotinoyl chloride. One area of interest is the development of this compound-based enzyme inhibitors for the treatment of various diseases. Another potential application is the use of this compound as a scaffold for the development of novel drugs with improved pharmacological properties. Further studies are also needed to elucidate the precise mechanisms of action of this compound and to explore its potential therapeutic applications in various disease contexts.
Scientific Research Applications
2-Chloro-6-phenylisonicotinoyl chloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound has also been shown to exhibit potent inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
properties
IUPAC Name |
2-chloro-6-phenylpyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-11-7-9(12(14)16)6-10(15-11)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUXPQFWPLCIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B3207550.png)
![Ethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B3207556.png)

![3-amino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B3207568.png)





![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3207606.png)
![Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3207620.png)


